Octadeca-2,9,17-triene-4,6-diynal
Description
Octadeca-2,9,17-triene-4,6-diynal is an unsaturated aldehyde with an 18-carbon backbone featuring three double bonds (at positions 2, 9, and 17), two triple bonds (at positions 4 and 6), and a terminal aldehyde group. Its molecular formula is C₁₈H₂₄O, and its structure confers unique reactivity and physicochemical properties. The presence of conjugated triple and double bonds may enhance its electrophilicity, making it a candidate for interactions with biological receptors or enzymes .
Properties
CAS No. |
62706-54-1 |
|---|---|
Molecular Formula |
C18H22O |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
octadeca-2,9,17-trien-4,6-diynal |
InChI |
InChI=1S/C18H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2,9-10,16-18H,1,3-8,11H2 |
InChI Key |
YYLRGBUNZYXRJR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCC=CCC#CC#CC=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-2,9,17-triene-4,6-diynal typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo coupling reactions to form the desired polyunsaturated structure. For instance, the reaction between a terminal alkyne and an alkene in the presence of a palladium catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and purification methods .
Chemical Reactions Analysis
Types of Reactions
Octadeca-2,9,17-triene-4,6-diynal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Octadeca-2,9,17-triene-4,6-diynal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octadeca-2,9,17-triene-4,6-diynal involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyunsaturated structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. For example, it may inhibit specific enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Octadeca-2,9,17-triene-4,6-diynal, we compare it with three analogs: (2Z,13E)-octadeca-2,13-dien-1-ol, octa-2,4,6-triene, and benzaldehyde. Key differences in structure, function, and biological activity are summarized below:
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Conjugation and Rigidity: this compound’s alternating triple and double bonds create a rigid, linear structure, contrasting with the flexible dienol (octadeca-2,13-dien-1-ol) and simpler triene (octa-2,4,6-triene). This rigidity may enhance binding specificity in biological interactions .
Volatility and Solubility :
- The longer carbon chain and polar aldehyde group of this compound likely reduce volatility compared to benzaldehyde (C₇H₆O) but enhance lipid solubility, favoring interactions with hydrophobic biological membranes .
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